

validating the suppression of spermatogenesis by Dimethandrolone Undecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethandrolone Undecanoate*

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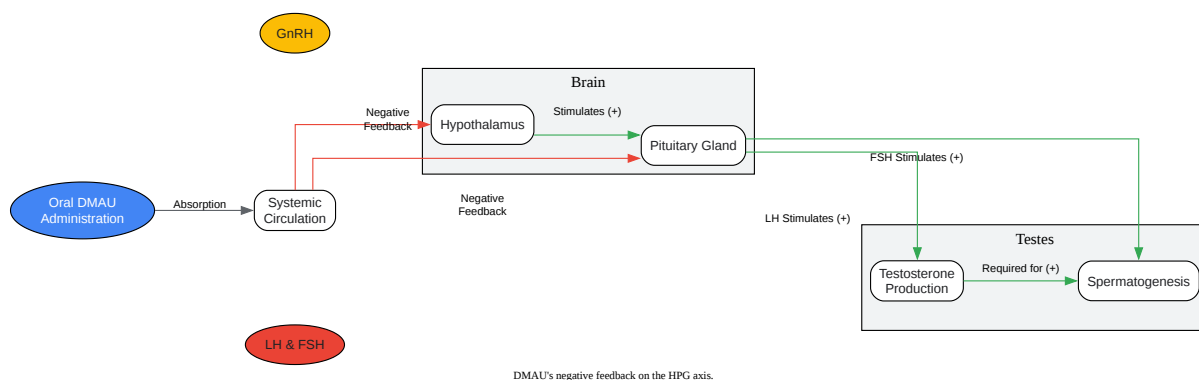
Dimethandrolone Undecanoate (DMAU): A New Frontier in Male Contraception

A comprehensive guide to the suppression of spermatogenesis by **Dimethandrolone Undecanoate** (DMAU), with a comparative analysis against other emerging male contraceptive agents.

Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent that has shown significant promise in clinical trials for the reversible suppression of spermatogenesis. This guide provides a detailed overview of the experimental data supporting DMAU's efficacy, a comparison with other hormonal male contraceptive candidates in development, and a breakdown of the methodologies used in key clinical studies.

Mechanism of Action

DMAU is a synthetic steroid with both androgenic and progestin-like activity.^[1] Its primary mechanism of action involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This suppression leads to a significant reduction in intratesticular testosterone and disrupts the hormonal signaling required for the production of sperm.^[2]



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Caption: DMAU's mechanism of action on the hypothalamic-pituitary-gonadal (HPG) axis.

Comparative Efficacy and Safety

DMAU is being developed alongside other promising oral and transdermal male contraceptives. The most notable alternatives include 11-beta-methyl-19-nortestosterone dodecylcarbonate (11-beta-MNTDC), a "sister compound" to DMAU, and a transdermal gel combining Nestorone® (segestosterone acetate) and testosterone (NesT).[3] While direct head-to-head clinical trials on spermatogenesis suppression are not yet available, existing data allows for a preliminary comparison of their performance.

Hormonal Suppression and Side Effects

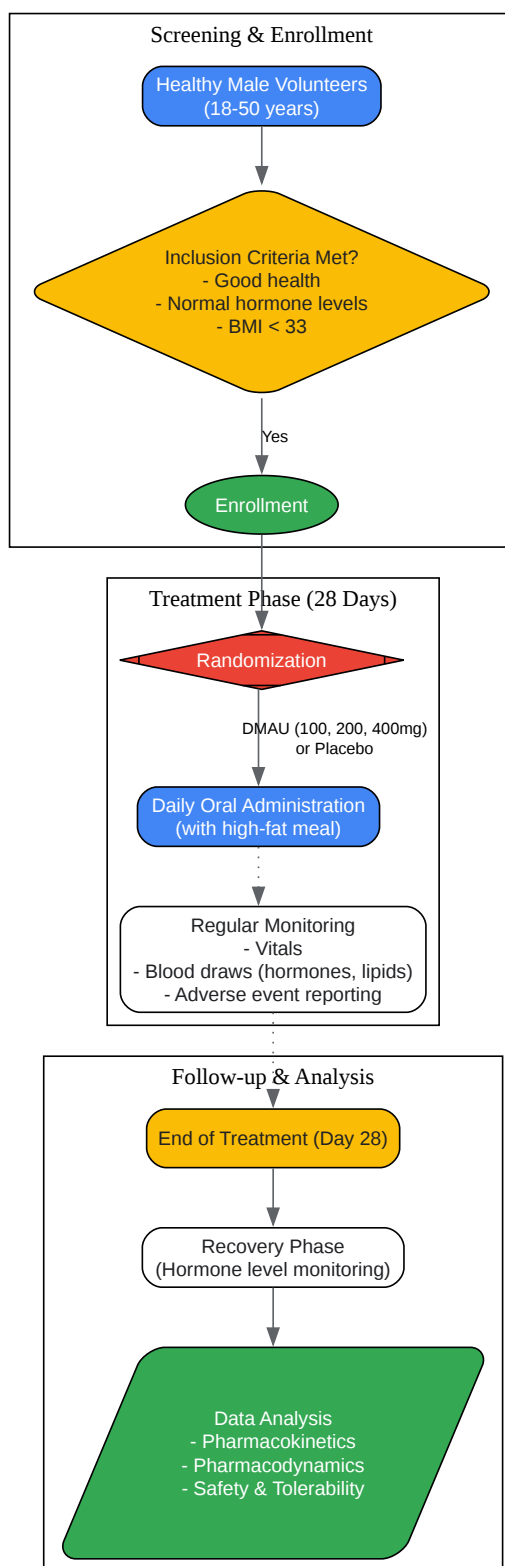
The following table summarizes the key findings from clinical trials of DMAU and its comparators.

Feature	Dimethandrolone Undecanoate (DMAU)	11-beta-MNTDC	Nestorone-Testosterone (NesT) Gel
Administration	Oral, once daily with food	Oral, once daily with food	Transdermal gel, daily
Dosage (in trials)	100, 200, 400 mg	200, 400 mg	8 mg Nestorone / 74 mg Testosterone
Testosterone Suppression	Marked suppression	Marked suppression	Maintained in normal range
LH & FSH Suppression	Marked suppression	Marked suppression	Marked suppression
Time to Sperm Suppression	Not yet fully determined in long-term studies	Not yet fully determined in long-term studies	Median of less than 8 weeks to <1 million/mL sperm
Reported Side Effects	Mild weight gain, decrease in HDL ("good") cholesterol, some reports of decreased libido.[3]	Mild fatigue, acne, headache, some reports of decreased libido and mild erectile dysfunction.[4]	Minimal adverse effects reported.[5]
Contraceptive Efficacy	Long-term efficacy studies are ongoing.	Long-term efficacy studies are ongoing.	89% of men achieved sperm concentration \leq 1 million/mL.[5]

Experimental Protocols

The most widely reported clinical trial for oral DMAU is a 28-day, randomized, double-blind, placebo-controlled study.[2][6]

28-Day Oral DMAU Clinical Trial Workflow



Workflow of a 28-day oral DMAU clinical trial.

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Caption: A simplified workflow of a typical 28-day clinical trial for oral DMAU.

Key Methodological Details of the 28-Day DMAU Trial:

- **Participants:** Healthy male volunteers, typically between the ages of 18 and 50, with normal baseline hormone levels and a BMI below 33.[\[7\]](#)
- **Design:** The studies are generally double-blind and placebo-controlled, with participants randomly assigned to receive either DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) or a placebo.[\[2\]](#)
- **Administration:** Participants are instructed to take the oral capsules daily with a high-fat meal to ensure optimal absorption.[\[6\]](#)
- **Monitoring and Data Collection:** Throughout the 28-day treatment period, participants undergo regular monitoring, which includes:
 - Vital sign measurements.
 - Blood draws to assess hormone levels (testosterone, LH, FSH), lipid profiles, and other safety markers.
 - Reporting of any adverse events.
- **Follow-up:** After the treatment period, there is a recovery phase where hormone levels are monitored to confirm they return to baseline, demonstrating the reversibility of the treatment.[\[6\]](#)

Conclusion

Dimethandrolone undecanoate represents a significant advancement in the development of a male oral contraceptive. Clinical trial data has consistently demonstrated its ability to effectively and reversibly suppress the key hormones required for spermatogenesis. While generally well-tolerated, some mild side effects have been reported.

Comparative analysis with other emerging male contraceptives like 11-beta-MNTDC and the Nestorone-Testosterone gel suggests that multiple promising options are on the horizon. Each of these candidates has a unique profile of administration, efficacy, and side effects. The

development of these alternatives provides a broader range of potential choices to meet the diverse needs and preferences of users.

Further long-term studies are necessary to fully validate the contraceptive efficacy and long-term safety of DMAU and its counterparts. However, the current body of evidence strongly supports the continued investigation of DMAU as a viable and revolutionary option for male-controlled contraception.

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- To cite this document: BenchChem. [validating the suppression of spermatogenesis by Dimethandrolone Undecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607120#validating-the-suppression-of-spermatogenesis-by-dimethandrolone-undecanoate]

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